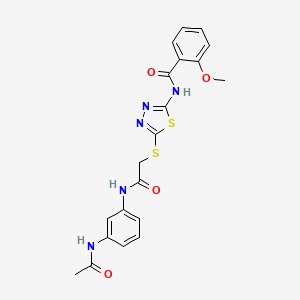

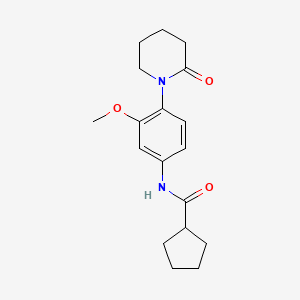

![molecular formula C17H19N3O2S B3008987 N-苄基-2-[(2-氧代-5,6,7,8-四氢-1H-喹唑啉-4-基)硫烷基]乙酰胺 CAS No. 959492-31-0](/img/structure/B3008987.png)

N-苄基-2-[(2-氧代-5,6,7,8-四氢-1H-喹唑啉-4-基)硫烷基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their wide range of biological activities, including anticancer and antimicrobial properties. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological evaluation of various N-substituted derivatives of heterocyclic compounds that contain the quinazolinone moiety.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids such as phenylacetic acid or benzoic acid. The first step typically involves the conversion of the acid into an ester, followed by the formation of a hydrazide and cyclization to form the core heterocyclic structure, such as oxadiazole or tetrazoloquinazolinone. Subsequent steps involve the introduction of the N-substituted acetamide group through reactions with bromoacetyl bromide and amines, followed by coupling with the heterocyclic thiol using reagents like DMF and NaH .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in these studies is confirmed using various spectral techniques, including FT-IR, LC-MS, 1H NMR, and elemental analysis. These techniques provide detailed information about the functional groups, molecular weight, and overall molecular framework, ensuring the correct synthesis of the target compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution and cyclization reactions. The use of DMF as a solvent and NaH as a base facilitates the formation of the final N-substituted acetamide derivatives. The reactions are designed to introduce various substituents at the N-position, which can significantly influence the biological activity of the compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide" are not detailed in the provided papers, the related compounds synthesized in these studies likely possess similar properties. These properties include solubility in organic solvents, melting points, and stability, which are important for their potential use as pharmaceutical agents. The presence of the acetamide group and the heterocyclic thiol may also influence the lipophilicity and hydrogen bonding capability of these compounds .

Biological Activity

The synthesized compounds have been screened for various biological activities, including inhibition of enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, as well as antimicrobial and hemolytic activities. Some compounds have shown promising activity against acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. Others have demonstrated antimicrobial activity against a range of bacterial and fungal species, and certain derivatives have exhibited significant anticancer activity against various human tumor cell lines, including melanoma, leukemia, lung cancer, colon cancer, and CNS cancer .

科学研究应用

抗疟疾和抗病毒应用

抗疟疾活性:一项研究探讨了磺酰胺衍生物的反应性和抗疟疾活性,包括与 N-苄基-2-[(2-氧代-5,6,7,8-四氢-1H-喹唑啉-4-基)硫烷基]乙酰胺 相似的结构。这些化合物表现出很有希望的体外抗疟疾活性,IC50 值 < 30µM。此外,它们的 ADMET 特性得到了表征,表明疏水性(c-LogP 值约为 2)和分子量(小于 400)之间具有良好的平衡,表明作为抗疟疾剂进一步发展的潜力 (Fahim 和 Ismael,2021)。

抗病毒活性:喹唑啉酮衍生物已被评估其对一系列呼吸道和生物防御病毒的抗病毒活性,包括甲型流感、SARS-CoV、登革热和黄热病病毒。一项涉及 2,3-二取代喹唑啉-4(3H)-酮的微波辅助合成的研究表明,一些化合物对禽流感 (H5N1) 病毒表现出显着的抑制活性,选择性指数表明潜在的治疗用途 (Selvam 等人,2007)。

抗癌应用

- 抗肿瘤活性:一项研究合成了一系列新的 3-苄基取代-4(3H)-喹唑啉酮,并评估了它们的体外抗肿瘤活性。结果表明显着的广谱抗肿瘤活性,某些衍生物比对照组 5-FU 强 1.5-3.0 倍。这突出了 N-苄基-2-[(2-氧代-5,6,7,8-四氢-1H-喹唑啉-4-基)硫烷基]乙酰胺类似物在癌症治疗中的潜力 (Al-Suwaidan 等人,2016)。

抗菌应用

- 抗菌和抗真菌活性:另一项研究合成了 N-芳基(苄基、杂芳基)-2-(四唑并[1,5-c]喹唑啉-5-基硫代)乙酰胺,并评估了它们的抗菌和抗真菌活性。一些化合物对肺炎克雷伯菌表现出轻微活性,该研究还突出了它们对黑色素瘤细胞系的潜在抗癌活性,展示了喹唑啉酮衍生物多功能的生物活性谱 (Antypenko 等人,2016)。

未来方向

Quinazolinones, including “N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide”, have a wide range of biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, they are expected to continue to be a focus of research in medicinal chemistry .

属性

IUPAC Name |

N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-16-13-8-4-5-9-14(13)19-17(22)20-16/h1-3,6-7H,4-5,8-11H2,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDSIVEIBBZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

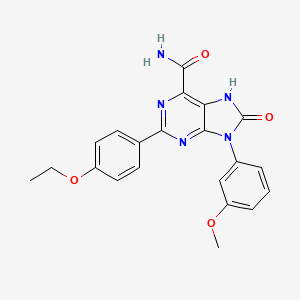

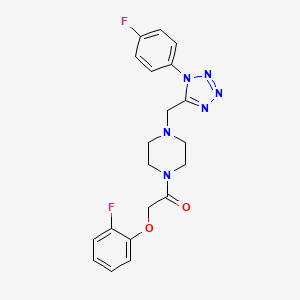

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

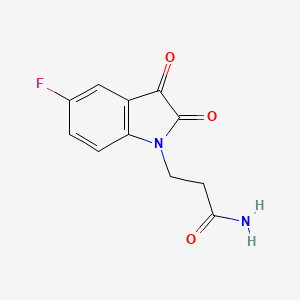

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

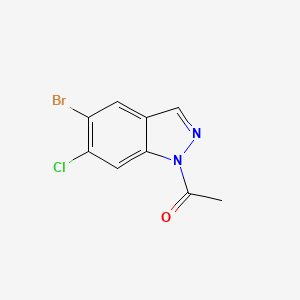

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)

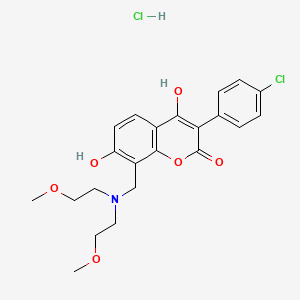

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)